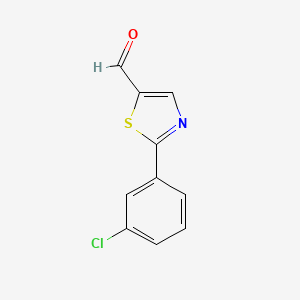

2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

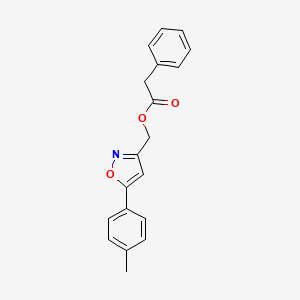

The compound “2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde” is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The “3-Chlorophenyl” indicates the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a chlorine atom attached. The “carbaldehyde” suggests the presence of a formyl group (-CHO), which is typical of aldehydes .

Applications De Recherche Scientifique

Synthesis and Material Chemistry Applications

2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde serves as a precursor in the synthesis of various novel compounds with significant applications in material chemistry. For instance, the synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles from substituted thiophene-2-carbaldehydes highlights the utility of such compounds in developing materials with unique physicochemical properties. The study emphasizes the relationship between structure and physicochemical properties, exploring UV-Vis and fluorescence properties (Tokárová & Biathová, 2018).

Synthesis of Heterocycles

The compound has been utilized in the synthesis of tricyclic heterocycles, a process facilitated by the introduction of unsaturated thiolate or alkoxide groups. This method is instrumental in constructing biologically active fused heterocycles through intramolecular 1,3-dipolar cycloaddition reactions, showcasing the compound's versatility in organic synthesis (Gaonkar & Rai, 2010).

Biological Activity Studies

In the domain of pharmaceutical sciences, 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde derivatives have been synthesized for evaluating their anticonvulsant and analgesic activities. Through Knoevenagel condensation reactions, a variety of heterocycles bearing the pyrazole moiety were produced and tested, revealing compounds with potent anticonvulsant and analgesic activities without displaying toxicity. This underlines the compound's potential as a scaffold in drug development for neurological and pain management therapies (Viveka et al., 2015).

Development of Novel Derivatives for Material Science

The creation of novel derivatives such as 2-acetylfuro[2,3-a]carbazoles and benzo[1,2-b]-1,4-thiazepino[2,3-a]carbazoles from 1-hydroxycarbazole-2-carbaldehydes highlights the role of 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde in synthesizing compounds with potential applications in material science, particularly in the development of new materials with specific optical and electronic properties (Sangeetha & Prasad, 2006).

Antimicrobial and Biological Evaluations

Research into the biological evaluation of arylthiophene-2-carbaldehyde derivatives, synthesized via Suzuki-Miyaura reactions, demonstrates the compound's importance in developing new agents with antibacterial, haemolytic, antiurease, and nitric oxide (NO) scavenging capabilities. This research area is crucial for discovering novel antimicrobial compounds and understanding the structure-activity relationships governing their efficacy (Ali et al., 2013).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as arylpiperazine motifs, have been known to exhibit diverse pharmacological effects . For instance, suprofen, a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Mode of Action

It’s worth noting that compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . CCCP causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .

Biochemical Pathways

Compounds with similar structures, such as cccp, disrupt the electron transport chain, affecting the oxidative phosphorylation pathway .

Pharmacokinetics

A study on a similar compound, 2-[1′-phenyl-3′-(3-chlorophenyl)-2′-propenylyden]hydrazino-3-methyl-4(3h)-quinazolinone, investigated its in vivo metabolism in rats . The study used HPLC to investigate the metabolism and found two metabolites, suggesting that the compound undergoes biotransformation .

Result of Action

Similar compounds, such as cccp, cause a gradual destruction of living cells and death of the organism .

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-8-3-1-2-7(4-8)10-12-5-9(6-13)14-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGVAKDKVLXTCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=C(S2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde | |

CAS RN |

1206974-69-7 |

Source

|

| Record name | 2-(3-chlorophenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(benzo[d]thiazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile](/img/structure/B2752367.png)

![5-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2752369.png)

![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2752372.png)

![Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2752375.png)

![7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2752378.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-iodoanilino)acrylate](/img/structure/B2752379.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2752380.png)

![1-Methyl-3-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]urea](/img/structure/B2752387.png)